An In-depth Technical Guide to 1-Bromo-4-cyclohexylbenzene
An In-depth Technical Guide to 1-Bromo-4-cyclohexylbenzene
CAS Number: 25109-28-8
A Core Intermediate for Advanced Materials and Pharmaceutical Research
This technical guide provides a comprehensive overview of 1-Bromo-4-cyclohexylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions and as a building block for liquid crystals and potentially in pharmaceutical agents.
Chemical and Physical Properties
1-Bromo-4-cyclohexylbenzene is a colorless liquid at room temperature. Its structure, featuring a brominated phenyl ring attached to a cyclohexyl group, makes it a versatile precursor for a variety of chemical transformations. The key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 25109-28-8 |
| Molecular Formula | C₁₂H₁₅Br |
| Molecular Weight | 239.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 121-126 °C at 3 mmHg |
| Density | Approximately 1.29 g/cm³ |
| LogP | 5.37 |
Synthesis of 1-Bromo-4-cyclohexylbenzene
The synthesis of 1-Bromo-4-cyclohexylbenzene can be achieved through a two-step process: the formation of cyclohexylbenzene followed by its bromination.
Synthesis of Cyclohexylbenzene
A common method for synthesizing cyclohexylbenzene is the Friedel-Crafts alkylation of benzene with cyclohexene, using a strong acid catalyst such as sulfuric acid or aluminum chloride.[1][2]
Experimental Protocol: Friedel-Crafts Alkylation of Benzene [2]
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In a flask equipped with a stirrer, dropping funnel, and thermometer, a mixture of benzene and concentrated sulfuric acid is cooled in an ice bath.
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Cyclohexene is added dropwise while maintaining the temperature between 5-10 °C.
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After the addition is complete, the mixture is stirred for an additional hour.
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The organic layer is separated, washed with cold concentrated sulfuric acid, water, sodium hydroxide solution, and then water again.
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The resulting cyclohexylbenzene is dried over anhydrous calcium chloride and purified by fractional distillation.
Bromination of Cyclohexylbenzene
The subsequent step involves the electrophilic aromatic substitution of cyclohexylbenzene to introduce a bromine atom at the para position. This can be achieved using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator or elemental bromine with a Lewis acid catalyst.
Experimental Protocol: Bromination with N-Bromosuccinimide (General Procedure)
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Cyclohexylbenzene is dissolved in a suitable solvent such as carbon tetrachloride.
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N-Bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the solution.
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The mixture is heated to reflux and stirred for several hours.
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After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off.
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The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
The identity and purity of 1-Bromo-4-cyclohexylbenzene are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic and cyclohexyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.38 | d | 2H | Ar-H (ortho to Br) |
| ~7.05 | d | 2H | Ar-H (ortho to cyclohexyl) |
| ~2.45 | tt | 1H | Ar-CH(CH₂)₂ |
| ~1.85 | m | 4H | Cyclohexyl-H (equatorial) |
| ~1.75 | m | 1H | Cyclohexyl-H (axial) |
| ~1.40-1.20 | m | 5H | Cyclohexyl-H (axial) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows distinct peaks for the carbon atoms in the aromatic and cyclohexyl rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~147.0 | Ar-C (ipso to cyclohexyl) |
| ~131.5 | Ar-C (ortho to Br) |
| ~128.8 | Ar-C (ortho to cyclohexyl) |
| ~120.0 | Ar-C (ipso to Br) |
| ~44.2 | Ar-CH(CH₂)₂ |
| ~34.5 | Cyclohexyl-CH₂ |
| ~26.9 | Cyclohexyl-CH₂ |
| ~26.1 | Cyclohexyl-CH₂ |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 1-Bromo-4-cyclohexylbenzene would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| m/z | Interpretation |
| 238/240 | [M]⁺, Molecular ion |
| 159 | [M - Br]⁺, Loss of bromine radical |
| 157 | [M - C₆H₁₁]⁺, Loss of cyclohexyl radical |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050-3000 | C-H stretch | Aromatic |
| 2925, 2850 | C-H stretch | Cyclohexyl |
| ~1590, 1485 | C=C stretch | Aromatic ring |
| ~1070 | C-Br stretch | Aryl bromide |
| ~820 | C-H bend | 1,4-disubstituted benzene |
Applications in Organic Synthesis
1-Bromo-4-cyclohexylbenzene is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of biaryl structures by reacting 1-Bromo-4-cyclohexylbenzene with an arylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
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To a reaction vessel, add 1-Bromo-4-cyclohexylbenzene, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
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The vessel is purged with an inert gas (e.g., argon or nitrogen).
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A degassed solvent system (e.g., toluene/ethanol/water) is added.
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The reaction mixture is heated with stirring for several hours until completion (monitored by TLC or GC-MS).
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After cooling, the reaction is worked up by extraction with an organic solvent, followed by washing and drying.
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The crude product is purified by column chromatography or recrystallization.
Heck Reaction
The Heck reaction involves the coupling of 1-Bromo-4-cyclohexylbenzene with an alkene, such as an acrylate or styrene, to form a substituted alkene.
